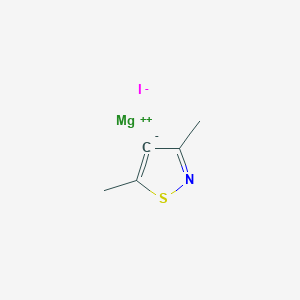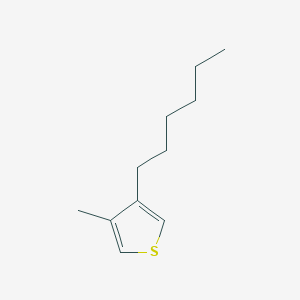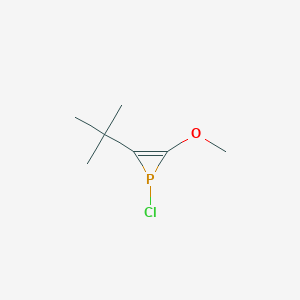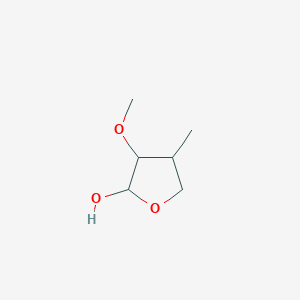![molecular formula C13H16 B14298369 Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene CAS No. 113799-99-8](/img/structure/B14298369.png)
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[533]trideca-1(11),7,9,12-tetraene is a unique bicyclic compound characterized by its complex ring structure This compound is part of the bicyclic family, which consists of two interconnected rings The specific arrangement of carbon atoms in Bicyclo[53
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Substitution: Electrophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated or sulfonylated derivatives.
科学研究应用
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Bicyclo[5.4.2]trideca-7,9,11,12-tetraene: Another bicyclic compound with a different arrangement of carbon atoms.
9-Methylbicyclo[5.3.3]trideca-1(11),7,9,12-tetraene: A methylated derivative with similar chemical properties.
Uniqueness
Bicyclo[533]trideca-1(11),7,9,12-tetraene stands out due to its specific ring structure, which imparts unique reactivity and stability
属性
CAS 编号 |
113799-99-8 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
bicyclo[5.3.3]trideca-1(10),7(13),8,11-tetraene |
InChI |
InChI=1S/C13H16/c1-2-6-12-8-4-10-13(7-3-1)11-5-9-12/h4-5,8-11H,1-3,6-7H2 |
InChI 键 |
CBHTZONSHAGWBR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=CC=CC(=CC=C2)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)
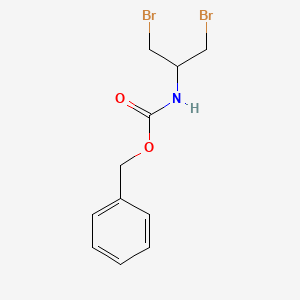
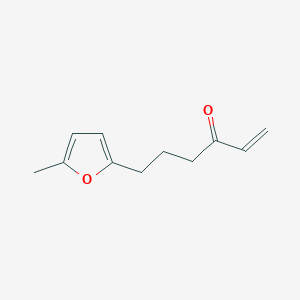
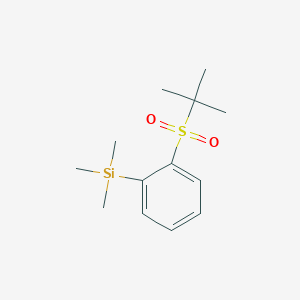

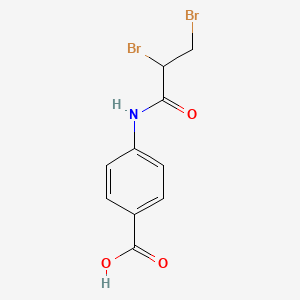

![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
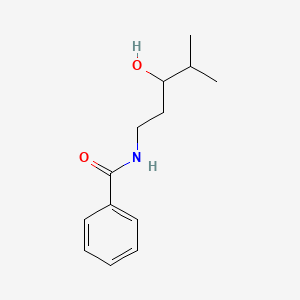
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
